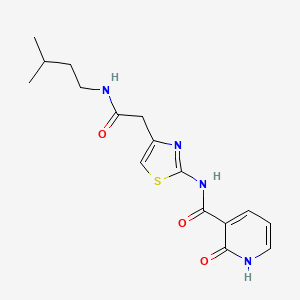
N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups including a thiazole ring, a pyridine ring, and an amide group. The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms, which is known to exhibit various biological activities . The pyridine ring is a six-membered ring with one nitrogen atom, known for its basicity and ability to coordinate to metals. The amide group is a common functional group in biochemistry, as it is found in proteins.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the pyridine ring, and the amide group. Each of these functional groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. This includes properties like solubility, melting point, boiling point, and stability .科学的研究の応用
Antimicrobial Activities
N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives exhibit notable antimicrobial properties. For instance, certain thiazole derivatives, including those with dihydropyridine moieties, have been synthesized and evaluated for their antimicrobial potential. These compounds, such as those described by Khidre and Radini (2021), demonstrate significant activity against bacterial and fungal species, showcasing their potential in combating microbial infections (Khidre & Radini, 2021).
Anticancer Evaluation
Compounds related to this chemical structure have shown promise in cancer research. A study by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated their anticancer potentials. Among these, certain compounds demonstrated noteworthy anticancer activity, highlighting the potential of these derivatives in oncology research (Deep et al., 2016).
Role in Stem Cell Research
One derivative, thiazovivin, a small molecule known for improving the generation of human induced pluripotent stem cells (iPSCs), is closely related to the chemical structure . Ries et al. (2013) describe an efficient procedure for synthesizing thiazovivin, emphasizing its significance in stem cell research and regenerative medicine (Ries et al., 2013).
Exploration in Heterocyclic Chemistry
These compounds play a critical role in heterocyclic chemistry, often serving as intermediates in synthesizing various heterocyclic compounds. For instance, Baškovč et al. (2009) explored the transformation of related thiazole derivatives into various heterocyclic compounds, demonstrating their utility in synthesizing novel chemical entities (Baškovč et al., 2009).
Corrosion Inhibition
Research has also explored the use of related benzothiazole derivatives as corrosion inhibitors. A study by Hu et al. (2016) investigated the efficacy of these compounds in preventing steel corrosion in acidic environments. Their findings indicate that these derivatives can be highly effective in protecting metal surfaces, highlighting an industrial application (Hu et al., 2016).
作用機序
Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, would depend on various factors including its chemical structure, the route of administration, and individual patient factors .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary. Factors such as temperature, pH, and the presence of other compounds can affect how a drug behaves in the body .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Thiazole-based compounds have been studied extensively and are known to interact with various enzymes and proteins . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of the target biomolecules .
Cellular Effects
Similar thiazole-based compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole-based compounds often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole-based compounds are often involved in various metabolic pathways, interacting with enzymes and cofactors .
特性
IUPAC Name |
N-[4-[2-(3-methylbutylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10(2)5-7-17-13(21)8-11-9-24-16(19-11)20-15(23)12-4-3-6-18-14(12)22/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,21)(H,18,22)(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFXJSILUAYBFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-tert-butyl-1-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2417819.png)
![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)
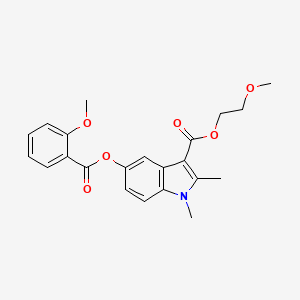
![[2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2417825.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)
![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide](/img/structure/B2417831.png)
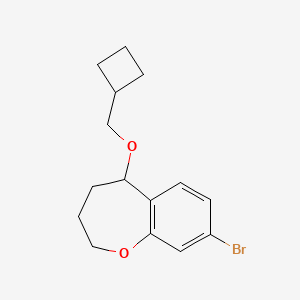

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2417835.png)
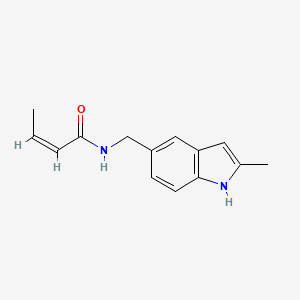
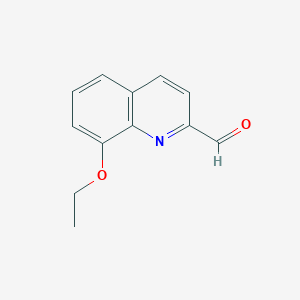
![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2417841.png)
![(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2417842.png)
